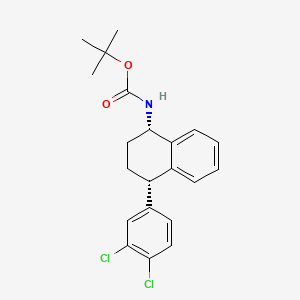

cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro N-Boc-1-naphthalenamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro N-Boc-1-naphthalenamine, also known as this compound, is a useful research compound. Its molecular formula is C21H23Cl2NO2 and its molecular weight is 392.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro N-Boc-1-naphthalenamine (CAS No. 267884-84-4) is a derivative of tetrahydronaphthalenamine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H23Cl2NO2

- Molecular Weight : 392.325 g/mol

- Structure : The compound features a naphthalene backbone with a dichlorophenyl substituent and a N-Boc protecting group.

Antidepressant Properties

Research indicates that derivatives of tetrahydronaphthalenamine exhibit notable antidepressant effects. Specifically, cis-isomeric derivatives are known to block the synaptosomal uptake of serotonin (5-HT), which is critical in the treatment of depression. This selective blockade is beneficial as it enhances serotonin levels in the synaptic cleft without significantly affecting norepinephrine uptake .

Key Findings :

- Serotonin Uptake Blocking : The cis-isomer shows high selectivity for serotonin over norepinephrine, making it a promising candidate for antidepressant therapy.

- Minimal Side Effects : The compounds exhibit negligible monoamine oxidase inhibition and minimal cardiovascular effects, reducing the risk of common side effects associated with traditional antidepressants .

The primary mechanism through which this compound exerts its effects involves the inhibition of serotonin reuptake. By blocking the serotonin transporter (SERT), the compound increases extracellular serotonin levels, thereby enhancing serotonergic neurotransmission .

Case Studies and Research Findings

- Antidepressant Efficacy :

- Safety Profile :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C21H23Cl2NO2 |

| Molecular Weight | 392.325 g/mol |

| Antidepressant Activity | High selectivity for serotonin |

| Side Effects | Minimal cardiovascular impact |

| Mechanism | Serotonin transporter inhibition |

Properties

IUPAC Name |

tert-butyl N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO2/c1-21(2,3)26-20(25)24-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(22)18(23)12-13/h4-8,10,12,14,19H,9,11H2,1-3H3,(H,24,25)/t14-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQCUUBEAJLJHR-LIRRHRJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654533 |

Source

|

| Record name | tert-Butyl [(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267884-84-4 |

Source

|

| Record name | tert-Butyl [(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.